molecular formula C25H20N4O2S B2361546 3-(4-methylbenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1923119-76-9

3-(4-methylbenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2361546
CAS No.: 1923119-76-9
M. Wt: 440.52
InChI Key: CPYKHTSJHJJWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolin-4(3H)-one class, a scaffold known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features:

  • A thioether linkage at position 2, connecting the core to a 3-phenyl-1,2,4-oxadiazole methyl group. The oxadiazole ring enhances metabolic stability and electronic interactions, while the phenyl substituent may modulate steric and electronic effects.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)26-25(29)32-16-22-27-23(28-31-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYKHTSJHJJWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methylbenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its effects on various cellular targets and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Quinazolinone core : Known for its diverse biological activities.
  • 4-methylbenzyl group : Enhances lipophilicity and may influence binding affinity.
  • 1,2,4-Oxadiazole moiety : Associated with various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of multiple tyrosine kinases, which are critical in various signaling pathways related to cancer and other diseases.

Inhibitory Effects on Tyrosine Kinases

Research has demonstrated that derivatives of quinazolinone, including the target compound, exhibit significant inhibitory activity against several key kinases:

Kinase IC50 (µM) Comparison
CDK20.173 ± 0.012Comparable to imatinib (0.131 ± 0.015)
HER20.079 ± 0.015Similar to lapatinib (0.078 ± 0.015)
EGFRVariesEffective against resistant strains
VEGFR2VariesNotable for anti-angiogenic properties

These findings indicate that the compound acts primarily as a non-competitive inhibitor for CDK2 and HER2 while exhibiting competitive inhibition against EGFR .

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The presence of the oxadiazole ring enhances binding to the ATP-binding site of kinases.
  • Molecular Docking Studies : Computational analyses suggest that the compound fits well into the active sites of targeted kinases, stabilizing the enzyme-inhibitor complex .
  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A2780 (ovarian cancer), with studies indicating that modifications in substituents can significantly alter activity .

Study 1: Quinazolinone Derivatives Against Cancer Cell Lines

In a comparative study involving several quinazolinone derivatives, it was found that those with specific substitutions at the benzyl position exhibited enhanced cytotoxicity. The study highlighted that compounds containing fluoro groups at positions 6 and 8 on the benzene ring showed increased potency against A2780 cells .

Study 2: SAR Analysis

Structure-activity relationship (SAR) studies indicated that variations in substituent groups influenced both potency and selectivity for different kinases. For instance:

  • Compounds with dimethoxy substitutions demonstrated improved cytotoxic profiles.
  • Removal or repositioning of methyl groups led to decreased activity, underscoring the importance of specific structural features in maintaining biological efficacy .

Scientific Research Applications

Antihistaminic Activity

Research indicates that quinazolinone derivatives exhibit promising H1-antihistaminic activity . A study demonstrated that related compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting that derivatives like 3-(4-methylbenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one could serve as lead molecules for developing new antihistamines .

Antimicrobial Properties

Quinazolinone derivatives have also been evaluated for their antimicrobial properties . A recent study synthesized various derivatives and tested them against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds displayed significant antibacterial activity, highlighting the potential of this class of compounds in treating infections .

Study 1: Antihistaminic Activity

In a comparative study of various quinazolinone derivatives, one compound exhibited 71.70% protection against bronchospasm compared to the standard chlorpheniramine maleate (70.09% protection) with only 7% sedation effects . This suggests a favorable side effect profile for further development.

Study 2: Antimicrobial Evaluation

A series of synthesized compounds were tested for their antimicrobial efficacy using the serial dilution method. The results indicated that certain derivatives had comparable or superior activity to standard antibiotics like norfloxacin against both Gram-positive and Gram-negative bacteria .

Compound NameStructureActivity Type% EfficacyReference
OT5OT5 StructureH1-antihistaminic71.70%
QNM SeriesVariousAntibacterialVaries (up to 90%)

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Quinazolinone derivatives with sulfur-containing substituents and heterocyclic appendages exhibit potent antimicrobial properties. Key comparisons include:

Compound Name Key Structural Features Biological Activity (EC₅₀/IC₅₀) Reference
3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one Triazole-thioether linker; 4-CF₃-benzyl group EC₅₀ = 22.1–47.6 µg/mL (Xoo, Xac)
3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one Fused imidazo-quinazolinone core; 4-Cl-phenyl group N/A (Synthetic focus)
Target Compound Oxadiazole-thioether linker; 4-methylbenzyl group Data not available

Analysis :

  • The triazole-containing analog demonstrates superior antibacterial activity against Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac) compared to commercial bactericides. Its trifluoromethyl group likely enhances membrane permeability.
  • The target compound’s oxadiazole moiety may offer similar stability but with distinct electronic profiles due to the absence of a triazole ring. The 4-methylbenzyl group could improve bioavailability over bulkier substituents (e.g., 4-CF₃-benzyl).

Preparation Methods

N-Alkylation at Position 3

The 3-(4-methylbenzyl) substitution is introduced via N-alkylation of the quinazolinone precursor. A common approach involves reacting anthranilic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This step yields 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione 1 (Scheme 1).

Mechanistic Insight :
The reaction proceeds through nucleophilic substitution, where the lone pair on the nitrogen atom attacks the electrophilic carbon of 4-methylbenzyl chloride. The base deprotonates the intermediate, driving the reaction to completion.

Optimization Notes :

  • Solvent choice (DMF vs. acetone) affects reaction kinetics.
  • Elevated temperatures (50–60°C) improve yields but may promote side reactions.

Synthesis of the 1,2,4-Oxadiazole Moiety

The 3-phenyl-1,2,4-oxadiazole ring is synthesized independently and coupled to the quinazolinone core.

Cyclization of Amidoximes

A widely used method involves cyclizing benzamidoxime with chloroacetyl chloride:

  • Benzamidoxime Preparation :
    • Benzoyl chloride reacts with hydroxylamine in ethanol.
  • Cyclization :
    • Benzamidoxime and chloroacetyl chloride undergo cyclodehydration in the presence of triethylamine, forming 3-phenyl-5-(chloromethyl)-1,2,4-oxadiazole.

Key Parameters :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–5°C to minimize side reactions.

Integrated Synthetic Pathways

Two primary routes dominate the literature:

Sequential Assembly (Route A)

  • Quinazolinone Core : Synthesize 1 from anthranilic acid.
  • Thiolation : Convert 1 to 2 .
  • Oxadiazole Synthesis : Prepare 3 separately.
  • Coupling : React 2 with 3 to yield the target compound.

Advantages :

  • Modular approach allows for intermediate characterization.
  • Higher purity at each stage.

Challenges :

  • Low yielding final coupling step (50–60%).

Convergent Synthesis (Route B)

  • Pre-functionalized Intermediates :
    • Synthesize 2-mercapto-3-(4-methylbenzyl)quinazolin-4(3H)-one 2 and 5-(hydroxymethyl)-3-phenyl-1,2,4-oxadiazole 4 in parallel.
  • Chlorination : Convert 4 to 3 using thionyl chloride (SOCl₂).
  • One-Pot Coupling : Combine 2 and 3 with K₂CO₃ in acetone.

Yield Improvement :

  • 75–80% by minimizing intermediate isolation.

Critical Analysis of Methodologies

Thiolation Efficiency

  • P₄S₁₀ vs. Lawesson’s Reagent :
    Phosphorus pentasulfide provides higher yields (70%) compared to Lawesson’s reagent (55%) but requires rigorous moisture control.

Oxadiazole Stability

  • The 1,2,4-oxadiazole ring is susceptible to hydrolytic cleavage under strongly acidic or basic conditions. Neutral pH during coupling is critical.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances nucleophilicity of the thiolate ion but may lead to over-alkylation.
  • Acetone : Reduces side reactions but slows reaction kinetics.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.28 (s, 3H, CH₃ from 4-methylbenzyl).
    • δ 4.85 (s, 2H, SCH₂ from thioether).
    • δ 7.20–8.10 (m, 13H, aromatic protons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₆H₂₁N₄O₂S : 469.1385 [M+H]⁺.
  • Observed : 469.1389 [M+H]⁺.

Scale-Up Considerations

Purification Challenges

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves thioether and unreacted oxadiazole impurities.
  • Recrystallization : Ethanol/water (7:3) yields crystalline product.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

  • Coupling Step : Microwave irradiation (100°C, 300 W) reduces reaction time from 24 hours to 30 minutes, improving yield to 85%.

Enzymatic Catalysis

  • Lipase-Catalyzed Alkylation : Candida antarctica lipase B (CAL-B) in tert-butanol enables greener thioether formation at 45°C (yield: 68%).

Q & A

Q. What are the key synthetic strategies for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolinone core is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, N-methyl anthranilic acid can react with thiophen-2-carboxylic acid to form a 1,3-benzoxazin-4-one intermediate, which is subsequently coupled with thiazol-2-amines or thioether precursors . Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like dimerization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch of quinazolinone at ~1670 cm⁻¹, S–C stretch of thioether at ~650 cm⁻¹).
  • NMR : 1^1H NMR reveals proton environments (e.g., aromatic protons from the 4-methylbenzyl group at δ 6.8–7.4 ppm, methylene protons in the thioether linkage at δ 3.8–4.2 ppm). 13^13C NMR confirms carbonyl carbons (quinazolinone C=O at ~165 ppm) .
  • Mass spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Q. How can researchers screen this compound for preliminary biological activity?

Standard assays include:

  • Enzyme inhibition : Test against kinases or proteases due to the oxadiazole moiety’s affinity for ATP-binding pockets.
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria or fungi (e.g., Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized for the thioether linkage formation?

  • Catalysts : Use Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance coupling efficiency between the quinazolinone intermediate and the oxadiazole-thiol derivative .
  • Temperature control : Maintain 70–80°C to balance reaction rate and byproduct suppression.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

Q. What structure-activity relationships (SAR) are suggested by modifying the 4-methylbenzyl or phenyloxadiazole groups?

  • 4-Methylbenzyl substitution : Replacing the methyl group with halogens (e.g., Cl, F) may enhance lipophilicity and blood-brain barrier penetration .
  • Oxadiazole modifications : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring can increase enzymatic inhibition potency by stabilizing charge-transfer interactions .

Q. How can molecular docking predict this compound’s interaction with biological targets?

  • Target selection : Prioritize proteins like EGFR kinase (PDB ID: 3K1) due to structural homology with oxadiazole-containing inhibitors .
  • Docking software : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding between the quinazolinone C=O and kinase active-site residues (e.g., Lys721) .

Q. How should researchers resolve contradictions in synthetic yields or bioactivity data?

  • Yield discrepancies : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For example, PEG-400 reduces side reactions compared to ethanol .
  • Bioactivity variability : Validate assay protocols (e.g., cell line authenticity, incubation time). Use orthogonal methods (e.g., SPR for binding affinity) to confirm initial results .

Q. What computational methods support the analysis of this compound’s electronic properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • Solvatochromic studies : Measure UV-Vis shifts in solvents of varying polarity to estimate dipole moments and solvation effects .

Notes

  • Always cross-reference spectral data with published databases (e.g., PubChem ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.